molecular formula C7H6ClNO2 B2704852 7-Chlorobenzo[d][1,3]dioxol-5-amine CAS No. 2219368-43-9

7-Chlorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B2704852
CAS No.: 2219368-43-9
M. Wt: 171.58
InChI Key: AFJFDTGFIUIAHS-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 7th position and an amine group at the 5th position. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 7-Chlorobenzo[d][1,3]dioxol-5-amine on cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

It may interact with certain transporters or binding proteins, and can have effects on its localization or accumulation.

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d][1,3]dioxol-5-amine typically involves the chlorination of benzo[d][1,3]dioxole followed by amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chlorobenzo[d][1,3]dioxol-5-amine is utilized in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigation of its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: Employed in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: The parent compound without the chlorine and amine groups.

    7-Chlorobenzo[d][1,3]dioxole: Lacks the amine group.

    5-Aminobenzo[d][1,3]dioxole: Lacks the chlorine atom.

Uniqueness

7-Chlorobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions compared to its analogs .

Properties

IUPAC Name

7-chloro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJFDTGFIUIAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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